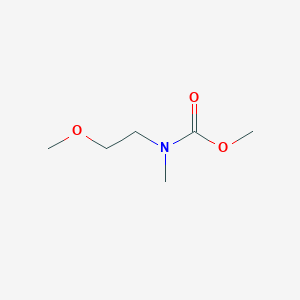

Methyl N-(2-methoxyethyl)-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-甲氧基乙基)甲基胺” is a chemical substance with the formula C4H11NO . It is related to 2-Methoxyethanol, which is used mainly as a solvent .

Synthesis Analysis

There is a study on the conformational analysis of quaternary ammonium-type ionic liquid cation, N,N-Diethyl-N-methyl-N-(2-methoxyethyl) Ammonium Cation . Another study discusses the mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using small-angle and wide angle X-ray scattering (SAXS, WAXS) .

Chemical Reactions Analysis

The chemical reactions of related compounds involve reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

Aryl N-hydroxy- and N-methoxy-N-methylcarbamates, including compounds similar to Methyl N-(2-methoxyethyl)-N-methylcarbamate, have been explored for their potent inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission processes. Unlike typical N-methyl- and N,N-dimethylcarbamates, these derivatives act as reversible, competitive inhibitors of AChE, providing a foundation for developing therapeutic agents targeting neurological disorders (Chiu, Fahmy, & Fukuto, 1973).

Structural and Conformational Analysis

The structural and conformational properties of O-alkyl N-methoxycarbonyl thiocarbamates, closely related to this compound, have been extensively studied. These investigations involve crystallographic data, vibrational spectra, and theoretical calculations, contributing to our understanding of the molecular configurations and interactions within such compounds (Vallejos et al., 2009).

Metabolic Pathways and Modifications

Research on carbamates, including structures akin to this compound, has revealed their complex metabolic pathways in biological systems, encompassing hydrolysis, oxidation, dealkylation, and conjugation processes. These insights are crucial for understanding the environmental fate and biological activity of carbamate-based compounds (Knaak, 1971).

Synthetic Methodologies

Innovative synthetic methods have been developed for constructing N-methoxy-N-methylamides from N-methoxy-N-methylcarbamoyl chloride, utilizing palladium-catalyzed coupling reactions. This research offers versatile synthetic pathways for generating compounds with structural features similar to this compound, paving the way for new chemical entities with potential pharmaceutical applications (Murakami, Hoshino, Ito, & Ito*, 1998).

Electrochemical Applications

Compounds like 2-Methoxyethyl (methyl) carbonate have been identified as promising solvents for Li-ion batteries, demonstrating unique low-temperature behaviors conducive to electrolyte formulation. This research underscores the potential of this compound derivatives in enhancing the performance and safety of energy storage systems (Gu et al., 2000).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is believed to interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, it has been suggested that it could affect energy metabolism, phospholipid metabolism, and fatty acid metabolism . .

Pharmacokinetics

Related compounds with 2’-o-(2-methoxyethyl) modifications have been shown to be resistant to nuclease metabolism in both plasma and tissue, suggesting that methyl n-(2-methoxyethyl)-n-methylcarbamate may have similar properties .

Result of Action

Based on its potential targets and mode of action, it could potentially influence a variety of cellular processes, including cell signaling, metabolism, and gene expression .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other molecules in the environment. Specific studies investigating these effects are currently lacking .

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

It is speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is speculated that the compound’s effects may change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Methyl N-(2-methoxyethyl)-N-methylcarbamate may vary with different dosages in animal models. While specific studies are lacking, it is possible that threshold effects may be observed, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

methyl N-(2-methoxyethyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(4-5-9-2)6(8)10-3/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGSXBTQNTTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173995-08-8 |

Source

|

| Record name | methyl N-(2-methoxyethyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

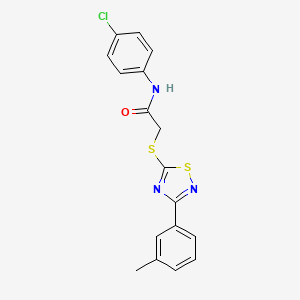

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)

![1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2997502.png)

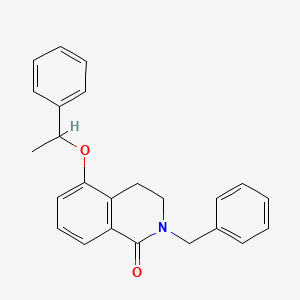

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2997509.png)

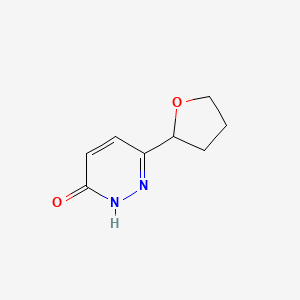

![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2997511.png)

![2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine](/img/structure/B2997513.png)